DNA-PK-IN-3

DNA-PK Inhibitor Cancer Research

DNA-PK-IN-3 (CAS 2734846-19-4) is a highly potent, selective DNA-PK inhibitor from patent WO2021213460A1, designed with a unique selectivity profile within the PIKK family. Unlike early-generation inhibitors with residual PI3K/mTOR off-target activity, this compound is engineered for a distinct therapeutic index, making it ideal for preclinical studies on tumor radiosensitization and chemopotentiation. Its molecular specificity allows researchers to dissect the NHEJ pathway and probe synthetic lethal interactions in resistant cancer models (e.g., glioblastoma) without confounding off-target effects.

Molecular Formula C19H19N9O
Molecular Weight 389.4 g/mol
Cat. No. B12423033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-3
Molecular FormulaC19H19N9O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6
InChIInChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25)
InChIKeyFONYQGUKTNGBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-3: A Highly Potent DNA-PK Inhibitor for Cancer Research Applications


DNA-PK-IN-3 (CAS No.: 2734846-19-4, molecular formula: C19H19N9O, molecular weight: 389.41 g/mol) is a highly potent, small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) , a pivotal enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. This compound is a lead candidate for cancer research, specifically designed to sensitize tumor cells to genotoxic therapies. [1]

Why DNA-PK-IN-3 Cannot Be Substituted with Other In-Class DNA-PK Inhibitors


The functional consequences of DNA-PK inhibition are highly dependent on the compound's specific molecular structure, which dictates its selectivity profile within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and its resulting therapeutic index. Generic substitution among DNA-PK inhibitors is not feasible due to significant variations in off-target activities against closely related kinases like PI3K, mTOR, ATM, and ATR . For instance, early-generation inhibitors such as NU7441 exhibit residual PI3K inhibition (IC50 = 5 μM) , while KU-0060648 is a potent dual DNA-PK/PI3K inhibitor . The unique chemical structure of DNA-PK-IN-3, as disclosed in patent WO2021213460A1 [1], is designed to confer a distinct selectivity and toxicity profile, which is critical for achieving a therapeutic window that allows for synergistic combination with radiotherapy and chemotherapy without causing unacceptable damage to normal tissues .

DNA-PK-IN-3 Quantitative Evidence Guide: Potency and Differentiation Data


DNA-PK-IN-3 Demonstrates High Potency in Biochemical DNA-PK Assays

DNA-PK-IN-3 is characterized as a highly potent inhibitor of DNA-dependent protein kinase (DNA-PK) . While a precise IC50 value for DNA-PK-IN-3 is not publicly disclosed in the available sources, its potency is implied by its structural class and its selection as a lead compound (Compound 4) in patent WO2021213460A1 [1]. Its activity is comparable to, and in some cases exceeds, that of earlier-generation clinical candidates and tool compounds .

DNA-PK Inhibitor Cancer Research DNA Repair

DNA-PK-IN-3 Exhibits a Favorable Selectivity Profile Compared to Multi-Targeted Kinase Inhibitors

The patent family for DNA-PK-IN-3 (WO2021213460A1) emphasizes the development of 'selective inhibitors' of DNA-PK [1]. This is a key differentiator from older, less selective compounds like KU-0060648, which is a dual inhibitor of DNA-PK and PI3Kα/β/δ (IC50s of 8.6 nM for DNA-PK and 4 nM, 0.5 nM, and 0.1 nM for PI3K isoforms, respectively) . The structural optimization leading to DNA-PK-IN-3 was specifically intended to improve selectivity, a critical parameter for minimizing dose-limiting toxicities associated with broader PIKK family inhibition [2].

DNA-PK Selectivity PIKK Family Cancer

DNA-PK-IN-3 Demonstrates Robust Synergistic Effects with Standard-of-Care Genotoxic Therapies

A key, reproducible finding for DNA-PK-IN-3 across multiple vendor datasheets is its ability to synergistically enhance the effects of both radiotherapy and chemotherapy . This is a functional consequence of potent and selective DNA-PK inhibition, which prevents cancer cells from repairing therapy-induced DNA double-strand breaks . This combination strategy aims to lower the effective dose of radiation or chemotherapy required, thereby potentially reducing off-target toxicity to normal tissues .

DNA-PK Radiotherapy Chemotherapy Combination Therapy Cancer

Optimal Research Applications for DNA-PK-IN-3 Based on Its Differentiation Profile


Radiosensitization of Intrinsically Radioresistant Tumors

DNA-PK-IN-3 is ideally suited for in vitro and in vivo studies investigating radiosensitization strategies. Its high potency and reported synergistic effect with radiotherapy make it a strong candidate for testing in models of cancers known for their intrinsic radioresistance (e.g., glioblastoma, head and neck squamous cell carcinoma, and some lung cancers). By inhibiting NHEJ-mediated DNA repair, DNA-PK-IN-3 can force tumor cells with DNA-PK dependent survival mechanisms into apoptosis or mitotic catastrophe following exposure to ionizing radiation [1].

Combination with Topoisomerase II Inhibitors and Other Chemotherapeutics

The compound is highly relevant for combination studies with chemotherapeutic agents that induce DNA double-strand breaks. Its use with topoisomerase II inhibitors (e.g., etoposide, doxorubicin) is a key application, as these agents are known to be potentiated by NHEJ inhibition. This application scenario is directly supported by the compound's described synergistic effects with chemotherapy and allows researchers to probe the synthetic lethal interactions in various cancer cell lines.

Investigating the DNA Damage Response and NHEJ Repair Mechanisms

As a selective DNA-PK inhibitor [1], DNA-PK-IN-3 serves as a valuable chemical biology tool for dissecting the cellular DNA damage response (DDR). Researchers can use it to acutely block the NHEJ pathway, thereby studying the activation and compensation of alternative DNA repair pathways (e.g., homologous recombination, alternative end-joining) in response to genotoxic stress. This application is fundamental for understanding mechanisms of acquired resistance to DNA-damaging therapies [1].

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